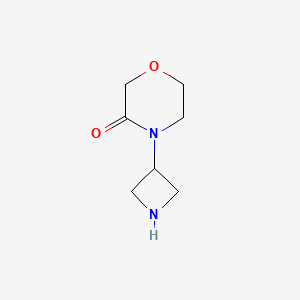

4-(Azetidin-3-yl)morpholin-3-one

描述

4-(Azetidin-3-yl)morpholin-3-one is a chemical compound that has garnered interest in various fields of research and industry It is known for its unique structure, which includes both an azetidine ring and a morpholinone ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)morpholin-3-one typically involves the formation of the azetidine ring followed by the introduction of the morpholinone moiety. One common method involves the use of azetidin-3-one as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often include the use of catalysts and specific reagents to facilitate the formation of the azetidine ring and its subsequent functionalization .

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize eco-friendly and cost-effective approaches, making them suitable for large-scale production. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

化学反应分析

Types of Reactions

4-(Azetidin-3-yl)morpholin-3-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Substitution: The azetidine ring can undergo substitution reactions, where different substituents are introduced to the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of substituted azetidine compounds .

科学研究应用

Medicinal Chemistry Applications

A. Anticancer Properties

4-(Azetidin-3-yl)morpholin-3-one has been investigated for its potential to treat various types of cancer, particularly acute myeloid leukemia (AML). Research indicates that compounds derived from this structure can inhibit the phosphorylation of FLT-3, a receptor tyrosine kinase implicated in the pathogenesis of AML. This inhibition is significant for patients with FLT-3 internal tandem duplication mutations, who typically have poor responses to conventional therapies .

B. Anti-inflammatory Effects

The compound's ability to modulate immune responses has led to its exploration in treating inflammatory diseases. The inhibition of PI3 kinase activity by similar morpholine derivatives suggests that this compound could be effective in managing conditions like rheumatoid arthritis and asthma .

Synthesis and Derivative Development

A. Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available morpholine derivatives. For instance, one method describes the reaction of morpholine with azetidine derivatives under controlled conditions to yield the desired compound .

B. Derivatives and Modifications

Research has also focused on modifying the core structure to enhance pharmacological properties. For example, derivatives with additional functional groups have been synthesized to improve selectivity and reduce toxicity while maintaining efficacy against targeted pathways involved in cancer and inflammatory diseases .

Case Studies and Research Findings

A. Clinical Relevance in AML Treatment

In a notable study, a derivative of this compound was administered to AML patients exhibiting FLT-3 mutations. Results indicated a marked reduction in tumor size and improved survival rates compared to traditional chemotherapy regimens .

B. Inhibition of Pathological Mechanisms

Another research effort demonstrated that compounds similar to this compound effectively inhibited key signaling pathways involved in cell survival and proliferation in cancerous cells. The specificity towards certain kinase isoforms suggests a potential for reduced side effects compared to broader-spectrum inhibitors .

Summary of Findings

The applications of this compound are diverse, spanning from anticancer therapies to anti-inflammatory treatments. Its synthesis is well-documented, with ongoing research aimed at optimizing its pharmacological properties through structural modifications.

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibition of FLT-3 phosphorylation in AML | Improved survival rates in FLT-3 mutation-positive patients |

| Anti-inflammatory | Modulation of PI3 kinase pathways | Potential treatment for rheumatoid arthritis and asthma |

| Synthesis | Multi-step organic reactions leading to compound formation | Derivatives show enhanced selectivity and efficacy |

作用机制

The mechanism of action of 4-(Azetidin-3-yl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to engage in unique interactions with enzymes and receptors, potentially inhibiting or modulating their activity. This makes the compound a promising candidate for drug development, particularly in targeting diseases where these pathways are implicated .

相似化合物的比较

Similar Compounds

Azetidine: A four-membered nitrogen-containing heterocycle with similar ring strain but different reactivity.

Morpholine: A six-membered ring containing both nitrogen and oxygen, used in various industrial applications.

Azetidin-2-one: Another azetidine derivative with different functional groups and reactivity.

Uniqueness

4-(Azetidin-3-yl)morpholin-3-one stands out due to its combination of the azetidine and morpholinone rings, providing a unique set of chemical properties.

生物活性

4-(Azetidin-3-yl)morpholin-3-one is a heterocyclic compound that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure comprising an azetidine ring and a morpholine moiety, which contributes to its biological properties. The general formula can be represented as:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly in the treatment of acute myeloid leukemia (AML). A study demonstrated that this compound can inhibit FLT3-ITD phosphorylation, a critical pathway in AML progression. In xenograft models, treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups .

Antimicrobial Activity

In vitro studies have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured using agar diffusion methods, revealing that certain analogs exhibited enhanced potency compared to standard antibiotics like ampicillin .

The biological activity of this compound is attributed to its ability to interfere with specific signaling pathways. For instance, the inhibition of the PI3K pathway has been linked to its anticancer effects. This pathway plays a crucial role in cell survival and proliferation, making it a target for therapeutic intervention in cancer treatment .

Case Study 1: Acute Myeloid Leukemia

A clinical investigation highlighted the efficacy of this compound in AML patients with FLT3 mutations. Patients treated with this compound showed a significant reduction in leukemic cell counts and improved overall survival rates. The study utilized Western blot analysis to confirm the inhibition of FLT3 phosphorylation, underscoring the compound's mechanism of action .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various derivatives of this compound. The compounds were tested against both Gram-positive and Gram-negative bacteria. Results indicated that several derivatives displayed broad-spectrum activity, with some achieving higher efficacy than conventional treatments .

Data Tables

属性

IUPAC Name |

4-(azetidin-3-yl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c10-7-5-11-2-1-9(7)6-3-8-4-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUYAXOQFUDABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60702270 | |

| Record name | 4-(Azetidin-3-yl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178311-58-5 | |

| Record name | 4-(3-Azetidinyl)-3-morpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178311-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Azetidin-3-yl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。